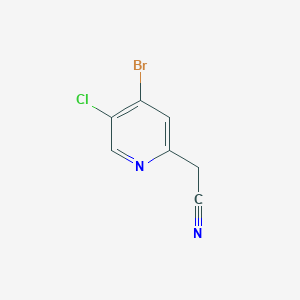
2-(2-Bromoethyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)oxetane is a chemical compound characterized by a four-membered oxetane ring with a bromoethyl substituent Oxetanes are known for their strained ring structure, which imparts unique reactivity and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclization of an appropriate precursor, such as an epoxide, using a base like sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another approach involves the use of trimethyloxosulfonium iodide to facilitate the ring closure .
Industrial Production Methods: Industrial production methods for 2-(2-Bromoethyl)oxetane are not well-documented in the literature. the general principles of oxetane synthesis, such as the use of epoxide precursors and cyclization reactions, are likely employed on a larger scale with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromoethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: The strained oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, for substitution reactions.
Acids/Bases: For ring-opening reactions, common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxetanes can be formed.
Ring-Opened Products: Linear or cyclic alcohols or ethers, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)oxetane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The oxetane ring is a valuable motif in drug design due to its metabolic stability and ability to modulate physicochemical properties.
Material Science:
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)oxetane in chemical reactions involves the reactivity of the strained oxetane ring and the bromoethyl group. The ring strain makes the oxetane susceptible to ring-opening reactions, while the bromoethyl group can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Methyloxetane: Similar in structure but with a methyl group instead of a bromoethyl group.
2,2-Dimethyloxetane: Contains two methyl groups on the oxetane ring.
Tetrahydrofuran (THF): A five-membered ring ether, less strained than oxetane.
Uniqueness: 2-(2-Bromoethyl)oxetane is unique due to the presence of both the strained oxetane ring and the reactive bromoethyl group. This combination imparts distinct reactivity, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C5H9BrO |
|---|---|
Molekulargewicht |
165.03 g/mol |
IUPAC-Name |
2-(2-bromoethyl)oxetane |
InChI |
InChI=1S/C5H9BrO/c6-3-1-5-2-4-7-5/h5H,1-4H2 |
InChI-Schlüssel |
ZVDZWKMUYONCQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC1CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


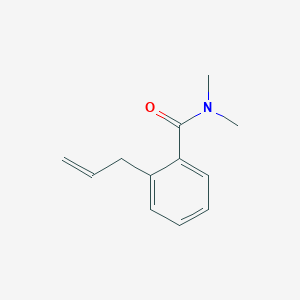
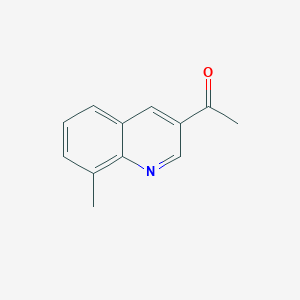
![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)

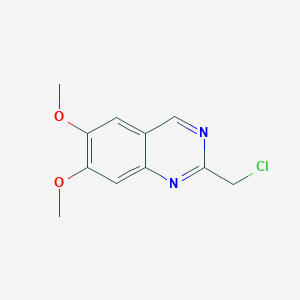
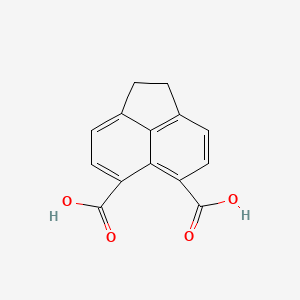



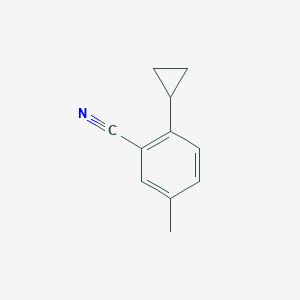

![7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B11717437.png)
